molecular formula C9H17ClO2 B1339711 tert-Butyl 5-chloropentanoate CAS No. 105566-71-0

tert-Butyl 5-chloropentanoate

Cat. No. B1339711
CAS RN: 105566-71-0
M. Wt: 192.68 g/mol
InChI Key: YCUQZCRPSSEQGE-UHFFFAOYSA-N
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Description

“tert-Butyl 5-chloropentanoate” is a chemical compound with the molecular formula C9H17ClO2 . It is used in various research and industrial applications.

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 5-chloropentanoate” is not available, tert-butyl compounds can present various hazards. For example, they can be highly flammable and cause serious eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation.

Mechanism of Action

Target of Action

Tert-Butyl 5-chloropentanoate is a chemical compound that belongs to the class of esters

Mode of Action

They can be deprotected under acidic conditions .

Biochemical Pathways

. This suggests that Tert-Butyl 5-chloropentanoate might also be involved in similar biochemical pathways.

Result of Action

They can be deprotected under acidic conditions , which might result in the release of the protected functional groups, thereby influencing the overall reaction.

Action Environment

The action of Tert-Butyl 5-chloropentanoate can be influenced by various environmental factors. For instance, the stability of tert-butyl groups, often used as protecting groups, can be affected by the presence of nucleophiles and reducing agents . Furthermore, the deprotection of these groups typically occurs under acidic conditions , suggesting that the pH of the environment could significantly influence the compound’s action.

properties

IUPAC Name

tert-butyl 5-chloropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUQZCRPSSEQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550678
Record name tert-Butyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-chloropentanoate

CAS RN

105566-71-0
Record name tert-Butyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-chloropentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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